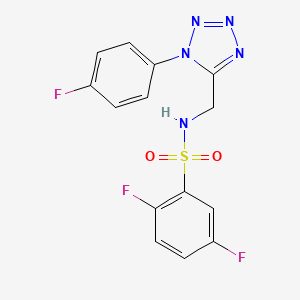
2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as DFTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFTBS is a sulfonamide-based compound that is used to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 Inhibition
A key application of compounds similar to 2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is in the inhibition of cyclooxygenase-2 (COX-2). This is evidenced by research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, which demonstrate selectivity and potency in COX-2 inhibition. Such compounds have shown potential for the development of injectable COX-2 specific inhibitors, particularly in the context of anti-inflammatory activity (Pal et al., 2003).
Photodynamic Therapy for Cancer Treatment
Certain derivatives of benzenesulfonamide, such as zinc phthalocyanines substituted with benzenesulfonamide groups, demonstrate high singlet oxygen quantum yield. This property makes them useful as Type II photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds are notable for their good fluorescence properties and high photodegradation quantum yield, making them suitable for use in Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition for Neurological Applications
Benzenesulfonamide derivatives have been explored for their role as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological conditions. Compounds such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have shown high-affinity inhibition of this enzyme, suggesting potential for detailed investigation in the context of neuronal injury and related pathologies (Röver et al., 1997).
Multifaceted Biological Activities
Celecoxib derivatives containing a benzenesulfonamide moiety demonstrate a wide range of biological activities. These include anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Such versatility in pharmacological effects highlights the potential of these compounds in developing therapeutic agents with multiple benefits (Küçükgüzel et al., 2013).
Fluorometric Sensing Applications
Benzenesulfonamide derivatives have been employed in metal ion selectivity, particularly in fluorometric detection. A study involving pyrazoline derivatives demonstrated the feasibility of using such compounds for selective detection of metal ions, like Hg2+, based on their photophysical properties. This indicates potential applications in environmental monitoring and analysis (Bozkurt & Gul, 2018).
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-9-1-4-11(5-2-9)22-14(19-20-21-22)8-18-25(23,24)13-7-10(16)3-6-12(13)17/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIVNHIOALVJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2986205.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide](/img/structure/B2986207.png)
![3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one](/img/structure/B2986208.png)

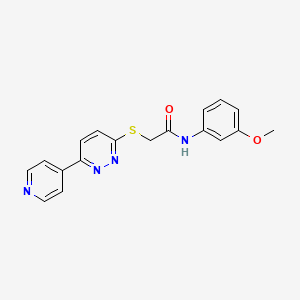
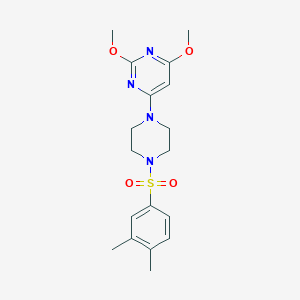
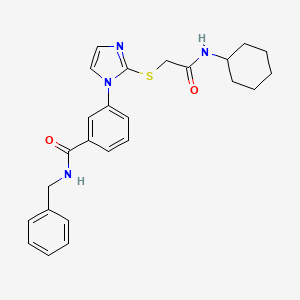
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B2986217.png)
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2986218.png)
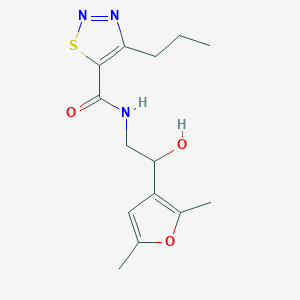

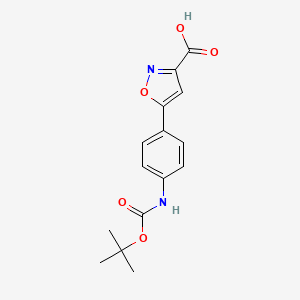
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2986227.png)